2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide
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Description
Synthesis Analysis
The synthesis of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide involves several key steps, starting from 2-acetamido-2-deoxy-D-glucose derivatives. For instance, a study detailed the conversion of di-N-acetylchitobiose into a benzylidene acetal derivative, followed by acetylation and azidation to introduce the azide group (Matta, Vig, & Abbas, 1984). Another approach described involves the condensation of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside with methyl iodide and silver oxide to introduce the azide functional group (Shaban & Jeanloz, 1971).
Molecular Structure Analysis
The molecular structure of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl azide is characterized by its unique benzylidene acetal protection and the presence of an azide group. These functional groups are crucial for its reactivity and application in glycosylation reactions. Structural elucidation is often achieved through spectroscopic methods such as NMR, providing insight into the configuration and conformation of the molecule (Pavliak & Kováč, 1991).
Chemical Reactions and Properties
This compound's chemical reactivity is highlighted in its role as an intermediate in glycosylation reactions. The azide group is particularly reactive, allowing for the introduction of amino groups through reduction, enabling the synthesis of aminosugars and related derivatives. The benzylidene acetal protection is also significant, as it stabilizes the glycosyl donor for selective glycosylation reactions (Zehavi & Jeanloz, 1968).
Scientific Research Applications
Synthesis of Complex Sugars
Efficient Synthesis Routes
The compound has been utilized in efficient synthesis routes for producing 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-D-glucose. This process involves mesylation, leading to a concise route to rare sugars, demonstrating its utility in generating structurally diverse aminosugars with potential biological importance (Cai, Ling, & Bundle, 2009).
Glycosylation Processes
It is involved in glycosylation processes, contributing to the synthesis of bacterial spore peptidoglycan units, highlighting its role in understanding bacterial structure and potentially aiding in the development of antibiotics (Keglević, Kojić-Prodić, & Tomišić, 2003).
Biological Activity Exploration
Supramolecular Chemistry
Derivatives of the compound have been studied for their supramolecular stacking motifs in solid states, offering insights into the assembly of biomolecules and the design of new materials with specific properties (Hayes et al., 2014).
Glycosidation Side Products
The compound's derivatives have been identified as side products in glycosidation reactions of certain 2-acetamido-2-deoxy-D-glucopyranosides, providing valuable information for refining synthetic strategies in carbohydrate chemistry (Madaj, Trynda, Jankowska, & Wiśniewski, 2002).
properties
IUPAC Name |
N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVZMZIOLKXJNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50410251 |
Source
|
Record name | 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50410251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide | |
CAS RN |
168397-51-1 |
Source
|
Record name | 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50410251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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